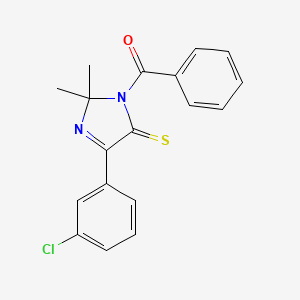

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

1-Benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring a 2,5-dihydroimidazole core substituted with a benzoyl group, a 3-chlorophenyl moiety, and two methyl groups at the 2-position. The thione (C=S) group at the 5-position enhances its reactivity, making it a candidate for coordination chemistry and pharmaceutical applications. Structural characterization of such compounds typically employs IR spectroscopy (C=S stretches ~1212 cm⁻¹), NMR (aromatic protons δ 6.10–8.01 ppm), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) . Crystal structures are refined using programs like SHELXL , with visualization tools such as WinGX and ORTEP aiding in anisotropic displacement analysis .

Properties

IUPAC Name |

[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-18(2)20-15(13-9-6-10-14(19)11-13)17(23)21(18)16(22)12-7-4-3-5-8-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUTWSBGGVJAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring followed by the introduction of the benzoyl and chlorophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include triazole-thiones, benzoxazoles, and benzimidazoles. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Insights

Heterocyclic Core Differences: The imidazole-thione core in the target compound offers a five-membered ring with two nitrogen atoms, differing from the triazole-thione (three nitrogens) in . Benzoxazole and benzimidazole analogs () incorporate fused aromatic systems, improving planar stability and π-π stacking interactions, which are critical for DNA intercalation in anticancer applications .

Substituent Effects :

- The 3-chlorophenyl group in the target compound vs. 4-bromophenyl in : Chlorine’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic effects, influencing binding to biological targets.

- Benzoyl vs. benzoxazolyl : The benzoyl group (electron-withdrawing) may deactivate the imidazole ring, whereas the benzoxazole (electron-deficient) could enhance electrophilic reactivity .

Spectroscopic Trends :

- The C=S stretch in both thione-containing compounds (~1212 cm⁻¹) confirms the presence of the thiocarbonyl group, critical for metal coordination in catalysis or drug design .

- Aromatic proton shifts in NMR (δ ~6.5–8.5 ppm) align with electron-withdrawing substituents (e.g., Cl, Br), though exact positions depend on substitution patterns .

Biological Relevance: Thione-containing compounds often exhibit antimicrobial and anticancer properties due to their ability to chelate metal ions or inhibit enzymes.

Biological Activity

1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound belonging to the class of imidazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain imidazole compounds inhibit the growth of various bacterial strains. In vitro tests demonstrated that 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has notable effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL. This suggests potential for development as an antibacterial agent .

Antiviral Activity

Imidazole derivatives have also been investigated for antiviral activity. For example, compounds structurally similar to 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione have shown efficacy against viruses such as HIV and hepatitis C virus (HCV). In vitro studies reported EC50 values in the low micromolar range (approximately 1.85 µM), indicating promising antiviral potential .

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented. The compound has been tested against Candida albicans and Aspergillus niger, showing effective inhibition at concentrations as low as 15 µg/mL. These findings highlight its potential use in treating fungal infections .

The biological activities of 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione are primarily attributed to its ability to interfere with cellular processes in target organisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival.

- Disruption of Membrane Integrity : Studies suggest that imidazole derivatives can disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some derivatives have shown the ability to inhibit DNA and RNA synthesis in pathogens, thereby preventing replication .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various imidazole derivatives included 1-benzoyl-4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione. The results indicated a significant reduction in bacterial colony counts in treated groups compared to controls. The study concluded that structural modifications could enhance its antibacterial potency.

Case Study 2: Antiviral Potential

In another investigation focusing on antiviral properties, researchers evaluated the compound against HCV. The results demonstrated a dose-dependent inhibition of viral replication in cell cultures, suggesting that this compound could serve as a lead for further antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.